D-Propargylglycine
Overview
Description
Synthesis Analysis
The synthesis of propargyl derivatives, such as D-Propargylglycine, has seen significant advancements in recent years . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Molecular Structure Analysis
The molecular structure of D-Propargylglycine is represented by the empirical formula C5H7NO2 . Its molecular weight is 113.11 .
Physical And Chemical Properties Analysis
D-Propargylglycine has a molecular weight of 113.11 g/mol . It has a computed XLogP3-AA value of -2.8, indicating its relative hydrophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 272.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .
Scientific Research Applications
Inhibition of Enzymes and Metabolic Pathways
D-Propargylglycine has been identified as an inhibitor of various enzymes and metabolic pathways. It has been shown to inactivate aspartate aminotransferases during transamination reactions. This inactivation involves enzymes both in cytosolic and mitochondrial contexts and can be accelerated by the presence of certain ions and molecules (Tanase & Morino, 1976).
Potential Role in Hydrogen Sulphide Modulation
D-Propargylglycine has been studied for its potential role in modulating hydrogen sulphide, particularly in the context of erectile dysfunction. Research indicates that it might play a role in facilitating nerve-mediated penile tumescence, suggesting its relevance in erectile physiopharmacology (Srilatha, Adaikan, & Moore, 2006).
Impact on Amino Acid Metabolism
Studies have also shown that D-Propargylglycine influences amino acid metabolism. It has been observed to inhibit cystathionine gamma-synthase, impacting methionine metabolism. The inhibition dynamics observed in this process have implications for understanding the role of this compound in amino acid metabolism (Johnston et al., 1979).
Role in Anticancer Drug Resistance
D-Propargylglycine has been studied for its potential impact on drug resistance in cancer therapy. Its inhibition of metallothionein synthesis in certain tumor cells could potentially be leveraged to overcome drug resistance in cancer treatments (Satoh, Cherian, Imura, & Shimizu, 1994).
Effects on Postharvest Changes in Horticultural Produce
There is also research exploring the use of D-Propargylglycine in horticulture, particularly in the storage of horticultural produce like pak choy. It has been used to study the mode of action of hydrogen sulphide in prolonging the storage life of such produce (Al Ubeed, Wills, Bowyer, & Golding, 2019).
Exploring Peptide Conformation Dynamics
The influence of D-Propargylglycine on the conformational dynamics of peptides has been a topic of interest. Its incorporation in peptides can significantly alter their backbone conformations, thus contributing to the understanding of peptide structure and function (Han & Wang, 2012).
Safety And Hazards
D-Propargylglycine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .
Future Directions
D-Propargylglycine has been used in the synthesis of a DNA nanodevice-based vaccine for cancer immunotherapy . The peptide–DNA conjugates were synthesized by attaching azide-modified oligonucleotides to peptides containing a propargylglycine at the C terminus, through click chemistry . This represents a promising direction for the future use of D-Propargylglycine in medical research and treatment .
properties
IUPAC Name |
(2R)-2-aminopent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426335 | |
Record name | D-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Propargylglycine | |
CAS RN |
23235-03-2 | |
Record name | (2R)-2-Amino-4-pentynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23235-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Propargylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-α-Propargylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPARGYLGLYCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252QEF2PL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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